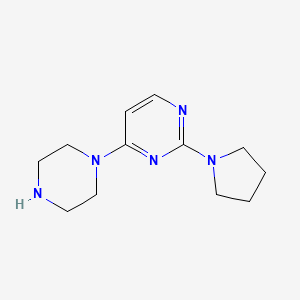

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine

Description

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the class of substituted pyrimidine derivatives, representing a complex heterocyclic system that incorporates three distinct nitrogen-containing ring structures. The compound's central framework consists of a pyrimidine ring, which is classified as an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine itself is one of the three diazines, distinguished from pyrazine and pyridazine by the specific positioning of its nitrogen atoms.

The structural complexity of this compound is enhanced by the presence of two additional heterocyclic substituents. The piperazine moiety represents a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4, which serves as a privileged scaffold in pharmaceutical chemistry due to its unique physicochemical properties. The pyrrolidine component contributes a five-membered saturated nitrogen heterocycle that provides significant three-dimensional character to the overall molecular architecture.

| Structural Component | Ring Type | Size | Nitrogen Atoms | Saturation State |

|---|---|---|---|---|

| Pyrimidine Core | Aromatic | 6-membered | 2 (positions 1,3) | Unsaturated |

| Piperazine Substituent | Aliphatic | 6-membered | 2 (positions 1,4) | Saturated |

| Pyrrolidine Substituent | Aliphatic | 5-membered | 1 | Saturated |

The three-dimensional arrangement of these heterocyclic components creates a molecule with significant conformational flexibility and spatial diversity. The pyrrolidine ring system contributes to what researchers term "pseudorotation," a phenomenon that enhances three-dimensional coverage and allows for more efficient exploration of pharmacophore space due to sp³-hybridization. This structural characteristic is particularly valuable in medicinal chemistry applications, as it provides opportunities to improve druggability by modifying parameters such as solubility, lipophilicity, and other pharmacokinetic properties.

The molecular structure can be represented by the SMILES notation N1CCN(CC1)c1ccnc(n1)N1CCCC1, which clearly illustrates the connectivity between the three heterocyclic components. The compound's systematic nomenclature reflects its structural organization, with the pyrimidine ring serving as the parent structure and the piperazine and pyrrolidine groups functioning as substituents at positions 4 and 2, respectively.

Historical Development in Medicinal Chemistry

The development of this compound as a pharmaceutical target emerged from the historical evolution of heterocyclic chemistry and the recognition of pyrimidine derivatives as important therapeutic agents. The foundation for pyrimidine chemistry was established in the early 19th century when the first pyrimidine derivative, alloxan, was isolated by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid. The systematic study of pyrimidines began with Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and coined the term "pyrimidine" by combining "pyridine" and "amidine".

The recognition of pyrimidine's pharmaceutical potential became evident through its natural occurrence in nucleic acids, where cytosine, thymine, and uracil serve as fundamental pyrimidine nucleobases. This biological significance prompted extensive research into synthetic pyrimidine derivatives for therapeutic applications. The incorporation of piperazine and pyrrolidine substituents represents a more recent development in medicinal chemistry, reflecting the growing understanding of structure-activity relationships and the importance of three-dimensional molecular architecture in drug design.

Piperazine emerged as a significant pharmaceutical scaffold due to its widespread presence in drugs belonging to various chemical classes and its utility in numerous therapeutic applications. The recognition of piperazine as a privileged scaffold for drug design stems from its peculiar characteristics, including favorable solubility, basicity, chemical reactivity, and conformational properties. These attributes have made piperazine an important tool for modulating pharmacokinetic and pharmacodynamic properties of drug candidates.

Similarly, the pyrrolidine scaffold gained prominence in drug discovery due to its versatile nature and ability to enhance molecular complexity. The five-membered pyrrolidine ring ranks first among the top five most common five-membered non-aromatic nitrogen heterocycles, appearing in 37 drugs approved by the United States Food and Drug Administration. The advantages of using the pyrrolidine scaffold in drug design are attributed to the unrestricted conformation of the ring, which can be controlled and locked by appropriate choice of substituents.

| Historical Milestone | Year | Development | Significance |

|---|---|---|---|

| Alloxan Isolation | 1818 | First pyrimidine derivative isolated | Foundation of pyrimidine chemistry |

| Systematic Pyrimidine Study | 1884 | Pinner's condensation methods | Establishment of synthetic approaches |

| Piperazine Recognition | 20th Century | Privileged scaffold identification | Enhanced drug design strategies |

| Pyrrolidine Application | Contemporary | Three-dimensional drug design | Improved pharmacological properties |

Significance in Pharmaceutical Scaffold Design

This compound exemplifies the strategic approach to pharmaceutical scaffold design that emphasizes the combination of multiple pharmacologically active heterocyclic systems within a single molecular framework. This compound demonstrates significant biological activity, particularly as an inhibitor of inflammatory caspases, including caspase-1, caspase-4, and caspase-5, which are critical components of the immune response and have been implicated in autoimmune diseases. The low nanomolar inhibition values exhibited by this compound indicate strong potency against these therapeutic targets.

The scaffold design strategy employed in this compound leverages the complementary properties of its constituent heterocyclic components. The pyrimidine core provides aromatic character and serves as a central framework for substituent attachment, while maintaining the ability to participate in hydrogen bonding and π-π interactions with biological targets. Pyrimidine derivatives have been extensively studied for their antiproliferative activity, particularly in the context of epidermal growth factor receptor inhibition, demonstrating the therapeutic potential of this heterocyclic system.

The incorporation of the piperazine moiety contributes significantly to the compound's pharmaceutical profile through multiple mechanisms. Piperazine scaffolds exhibit diverse biological activities, including anticancer, antioxidant, antimicrobial, antibacterial, antiviral, antifungal, anti-inflammatory, anti-human immunodeficiency virus-1 inhibition, antidiabetic, antimalarial, antidepressant, antianxiety, and anticonvulsant activities. The flexible core structure of piperazine enables the design and synthesis of new bioactive compounds with enhanced therapeutic potential.

The pyrrolidine component adds crucial three-dimensional character to the molecular architecture, providing opportunities for improved target selectivity and enhanced pharmacological efficacy. The spatial characteristics of pyrrolidine derivatives significantly influence their biological activities, with different conformational arrangements leading to varying degrees of receptor binding and selectivity. The unrestricted conformation of the pyrrolidine ring allows for controlled manipulation through appropriate substituent selection, enabling optimization of pharmacological properties.

| Scaffold Component | Therapeutic Contribution | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Pyrimidine Core | Target Recognition | Hydrogen bonding, π-π interactions | Epidermal growth factor receptor inhibition |

| Piperazine Moiety | Multi-target Activity | Receptor modulation | Anti-inflammatory, antimicrobial effects |

| Pyrrolidine Ring | Three-dimensional Selectivity | Conformational optimization | Enhanced target specificity |

The compound's structure allows for interactions with various receptors, potentially leading to diverse therapeutic applications in medicinal chemistry research. The presence of multiple nitrogen-containing functional groups provides opportunities for hydrogen bonding with biological targets, while the three-dimensional arrangement facilitates specific binding interactions that contribute to therapeutic selectivity. This multi-component scaffold design represents an advanced approach to drug discovery that maximizes the potential for identifying compounds with optimal pharmacological profiles while minimizing off-target effects.

Properties

IUPAC Name |

4-piperazin-1-yl-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5/c1-2-8-17(7-1)12-14-4-3-11(15-12)16-9-5-13-6-10-16/h3-4,13H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLRILBJDPEPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

Step 1: Formation of the Pyrimidine Core

The pyrimidine ring is constructed via condensation reactions involving amidines or urea derivatives under acidic or basic conditions. This establishes the heterocyclic scaffold essential for further functionalization.Step 2: Introduction of the Piperazine Moiety

A nucleophilic substitution reaction is employed, where a halogenated pyrimidine intermediate reacts with piperazine under polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Elevated temperatures (80–120°C) facilitate this substitution.Step 3: Functionalization with Pyrrolidine

The pyrrolidine group is introduced typically via Buchwald–Hartwig amination or microwave-assisted coupling reactions. These methods require palladium catalysts (e.g., Pd(OAc)₂) and suitable ligands like Xantphos to promote C–N bond formation efficiently.Step 4: Purification

The final product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures or by recrystallization from ethanol/water to achieve high purity.

Detailed Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes on Optimization |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Amidines or urea derivatives, acidic/basic medium | Control pH and temperature to maximize ring closure |

| 2 | Nucleophilic substitution | Halogenated pyrimidine + piperazine, DMF, 80–120°C | Use polar aprotic solvents to enhance nucleophilicity |

| 3 | Buchwald–Hartwig amination | Pd(OAc)₂/Xantphos catalyst, toluene or THF, microwave (150°C, 30 min) | Microwave irradiation accelerates reaction kinetics |

| 4 | Purification | Silica gel chromatography or recrystallization | Select eluent polarity to optimize product isolation |

Stoichiometry: Maintaining a slight excess (1.2:1 molar ratio) of piperazine relative to the pyrimidine intermediate drives the substitution to completion.

Workup: Quenching with aqueous ammonium chloride removes unreacted amines, followed by extraction with dichloromethane to recover the product effectively.

Alternative Synthetic Routes

In some advanced synthetic protocols, microwave-assisted monochloride displacement reactions have been employed to introduce the piperazine ring at high temperatures (~200°C) in solvents like N-methyl-2-pyrrolidone, yielding mixtures of isomers that can be separated chromatographically.

Spectroscopic Characterization of Intermediates and Final Product

-

- ^1H NMR and ^13C NMR confirm the regiochemistry of substitution.

- Characteristic signals include pyrimidine C4 carbon around δ ~160 ppm, piperazine N–CH₂ protons at δ ~3.5–4.0 ppm, and pyrrolidine protons at δ ~1.8–2.2 ppm.

-

- Reverse-phase HPLC with C18 columns and acetonitrile/water + 0.1% TFA mobile phase verifies purity (>95%).

- Molecular ion peaks at m/z ~325–410 ([M+H]^+) confirm molecular weight.

-

- Stretching vibrations for C=N bonds appear near 1650 cm⁻¹.

- Aromatic C–H stretches are observed around 3050 cm⁻¹.

Research Findings on Preparation Efficiency and Yield

| Parameter | Observations/Findings | Reference/Notes |

|---|---|---|

| Yield of pyrimidine core | Typically moderate to high (60–85%) | Depends on condensation conditions |

| Piperazine substitution | High yield (70–90%) with optimized conditions | Use of DMF and controlled temperature |

| Pyrrolidine introduction | Moderate to high yield (50–80%) | Palladium-catalyzed amination preferred |

| Purity after purification | >95% purity achievable | Verified by HPLC-MS and NMR |

| Reaction time | Reduced from hours to minutes using microwave | Microwave-assisted coupling accelerates |

Optimization of solvent choice, catalyst systems, and stoichiometric ratios significantly improves yield and reduces reaction times. For example, microwave irradiation at 150°C for 30 minutes in the presence of Pd(OAc)₂/Xantphos catalysts notably enhances the amination step efficiency.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrimidine ring formation | Amidines/urea derivatives, acidic/basic | 60–85 | Temperature and pH critical |

| 2 | Nucleophilic substitution | Halogenated pyrimidine, piperazine, DMF | 70–90 | Polar aprotic solvent preferred |

| 3 | Palladium-catalyzed amination | Pd(OAc)₂/Xantphos, toluene/THF, microwave | 50–80 | Microwave reduces time |

| 4 | Purification | Silica gel chromatography or recrystallization | >95 purity | Essential for isolating product |

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine, including 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the piperazine and pyrrolidine moieties can enhance the selectivity and potency of these compounds against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Central Nervous System (CNS) Disorders

Given the structural similarity to known CNS-active compounds, this compound is being investigated for potential neuroprotective effects. Research is ongoing to explore its efficacy in treating conditions such as anxiety, depression, and neurodegenerative diseases. The piperazine ring is particularly noted for its role in enhancing blood-brain barrier penetration.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer activity.

Case Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial effects of this compound against multi-drug resistant strains of Staphylococcus aureus. The study reported that the compound inhibited bacterial growth at concentrations significantly lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity of this compound is crucial for optimizing its therapeutic potential. Key modifications in the piperazine and pyrrolidine rings can lead to enhanced activity or reduced toxicity.

| Modification | Effect on Activity |

|---|---|

| Substitution on piperazine | Increased CNS penetration |

| Alteration of pyrrolidine ring | Enhanced anticancer potency |

| Variation in side-chain length | Improved antimicrobial efficacy |

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations:

Piperazine’s dual nitrogen atoms may enhance hydrogen bonding, as seen in dasatinib’s kinase inhibition . Simplification to 2-(Piperazin-1-yl)pyrimidine reduces molecular weight and complexity, likely altering pharmacokinetics .

Biological Activity :

- Dasatinib (4-(piperazin-1-yl)pyrimidine core) is clinically validated for cancer therapy, highlighting the pharmacological relevance of piperazine-pyrimidine hybrids . The target compound’s pyrrolidine substitution may confer selectivity for distinct kinase isoforms.

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrates the role of methyl and amine groups in stabilizing crystal packing, which could influence solubility and formulation .

Side-Chain Modifications: Compounds like P–1 (3-(Piperidin-1-yl)propan-1-ol) emphasize the importance of side chains in modulating bioavailability.

Research Findings and Implications

- Kinase Inhibition Potential: The structural similarity to dasatinib suggests this compound may target tyrosine or Aurora kinases, though empirical validation is needed .

- Metabolic Stability : Pyrrolidine’s smaller ring size may reduce metabolic degradation compared to piperidine analogs, as saturated five-membered rings often exhibit slower oxidation .

- Synthetic Accessibility: The compound’s predicted properties (e.g., pKa ~9.79) indicate moderate basicity, aligning with oral drug candidates.

Biological Activity

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties and its role as an inhibitor of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for drug development.

The biological activity of this compound primarily revolves around its interaction with specific protein targets involved in cancer progression. Notably, derivatives of this compound have been shown to inhibit the Akt signaling pathway, which is crucial in regulating cell survival and proliferation.

Akt Inhibition

A study highlighted the synthesis of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives that demonstrated potent inhibitory effects on Akt1 with IC50 values as low as 18.0 nM. These compounds exhibited significant antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3) . This suggests that modifications to the piperazine and pyrimidine structure can enhance biological activity.

Efficacy in Cancer Models

Research has shown that compounds related to this compound exhibit notable efficacy against various cancer cell lines. For instance, a derivative was found to inhibit PARP1 activity, which is involved in DNA repair mechanisms. The IC50 for this compound was reported at 18 µM, comparable to established PARP inhibitors like Olaparib .

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (nM/µM) | Cell Line | Activity Description |

|---|---|---|---|---|

| 5q | Akt1 | 18.0 | LNCaP | Antiproliferative |

| 5t | Akt1 | 21.3 | PC-3 | Antiproliferative |

| 5e | PARP1 | 18 | Breast Cancer Cells | Inhibits PARP activity |

Case Studies

Several case studies have explored the potential of this compound derivatives in treating cancer:

- Anticancer Activity : A study synthesized various derivatives and tested their efficacy against human breast cancer cells. The results indicated that certain compounds effectively inhibited cell viability and induced apoptosis through caspase activation .

- PARP Inhibition : Another research effort focused on the inhibition of PARP1 by derivatives of this compound, demonstrating enhanced cleavage of PARP and increased phosphorylation of H2AX, a marker for DNA damage response .

Structural Insights

The structural characteristics of this compound play a crucial role in its biological activity. The piperazine ring is known for its ability to interact with various biological targets due to its basicity and conformational flexibility. This flexibility allows it to adapt to different binding sites on target proteins.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing piperazine and pyrrolidine moieties into pyrimidine-based scaffolds?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, piperazine derivatives can be introduced via SNAr (nucleophilic aromatic substitution) under reflux conditions using polar aprotic solvents like DMF or DMSO. Pyrrolidine groups are often added through alkylation or coupling reactions. Systematic modification of substituent positions (e.g., 4- and 6-positions of the pyrimidine ring) is critical for optimizing yields and regioselectivity .

Q. How can researchers characterize the purity and structural integrity of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine and its intermediates?

- Methodological Answer : Analytical methods include:

- HPLC/LC-MS : To detect impurities such as 2,2'-(Piperazine-1,4-diyl)dipyrimidine (Impurity G(EP), CAS 84746-24-7) or bis-substituted byproducts .

- NMR Spectroscopy : For confirming regiochemistry, particularly distinguishing between 4- and 6-position substitutions on the pyrimidine ring .

- X-ray Crystallography : To resolve ambiguous stereochemistry or confirm crystal packing, as demonstrated in related pyrimidine derivatives .

Q. What preliminary pharmacological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Initial screens should focus on:

- Receptor Binding Assays : Target receptors commonly associated with piperazine/pyrrolidine-pyrimidine hybrids, such as serotonin or dopamine receptors, based on structural analogs .

- Cytotoxicity Profiling : Use cell lines (e.g., HEK-293 or HepG2) to assess baseline toxicity at varying concentrations (e.g., 1–100 µM) .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions of the pyrimidine ring influence pharmacological activity?

- Methodological Answer :

- SAR Studies : Replace pyrrolidine with other heterocycles (e.g., piperidine or diazepane) to modulate lipophilicity and binding affinity. For example, 2-([1,4]Diazepan-1-yl) analogs show enhanced CNS penetration due to increased basicity .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs, validated by in vitro assays .

Q. What are the key challenges in resolving contradictory data between in vitro and in vivo efficacy for this compound?

- Methodological Answer :

- Metabolic Stability Testing : Perform liver microsome assays (human/rodent) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the piperazine ring) .

- Prodrug Design : Mask polar groups (e.g., hydroxylation sites) to improve bioavailability, as seen in analogs like 4-alkoxy-2-[2-hydroxy-3-(4-aryl-piperazinyl)-propyl] derivatives .

Q. How can impurities and degradation products be systematically identified and quantified during scale-up synthesis?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions. Monitor using UPLC-QTOF to detect species like dioxalate salts (e.g., Impurity F(EP) dioxalate, MM0464.20) .

- Stability-Indicating Methods : Validate HPLC methods per ICH guidelines, ensuring resolution of critical impurities (e.g., 2-(4-phenylmethyl-1-piperazinyl)-methyl derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.